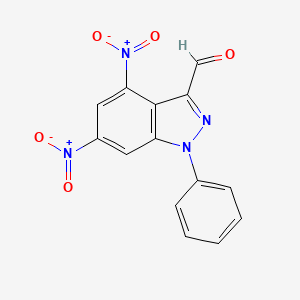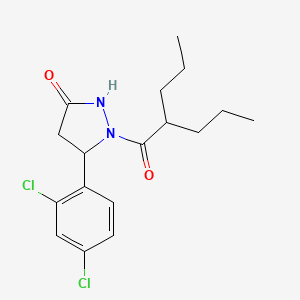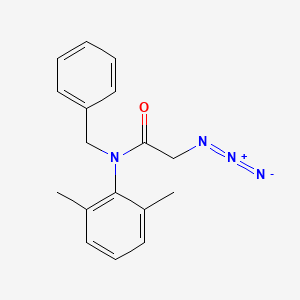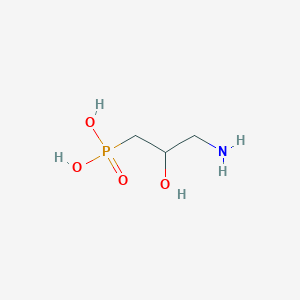
1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- is a compound that belongs to the indazole family, which is known for its significant role in medicinal chemistry. Indazole derivatives are highly valued for their bioactive properties, particularly as kinase inhibitors. This compound is characterized by the presence of a carboxaldehyde group at the 3-position of the indazole ring, along with two nitro groups at the 4 and 6 positions, and a phenyl group at the 1 position.
Méthodes De Préparation
The synthesis of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- can be achieved through various methods. One common approach involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
Analyse Des Réactions Chimiques
1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Cyclization: The aldehyde group can participate in cyclization reactions to form heteroaromatic compounds like oxazoles and thiazoles.
Applications De Recherche Scientifique
1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- involves its interaction with molecular targets such as kinases. The indazole ring can form strong hydrogen bonds within the hydrophobic pockets of proteins, promoting the inhibition of kinase activity. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxaldehyde: Lacks the nitro and phenyl groups, making it less reactive and less bioactive.
4,6-Dinitro-1H-indazole: Lacks the carboxaldehyde and phenyl groups, limiting its versatility in chemical reactions.
1-Phenyl-1H-indazole-3-carboxaldehyde: Lacks the nitro groups, reducing its potential as a bioactive compound
These comparisons highlight the uniqueness of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- in terms of its reactivity and bioactivity, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
544676-41-7 |
|---|---|
Formule moléculaire |
C14H8N4O5 |
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
4,6-dinitro-1-phenylindazole-3-carbaldehyde |
InChI |
InChI=1S/C14H8N4O5/c19-8-11-14-12(16(15-11)9-4-2-1-3-5-9)6-10(17(20)21)7-13(14)18(22)23/h1-8H |
Clé InChI |
ZJJNJHADDQUCLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)

![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)

![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)


